![molecular formula C12H7N3O3 B597033 7-Phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione CAS No. 1253791-15-9](/img/structure/B597033.png)

7-Phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

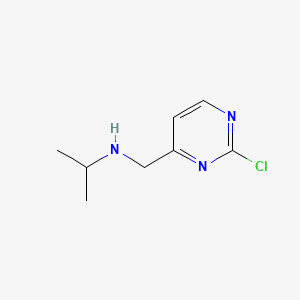

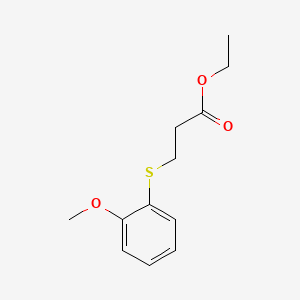

“7-Phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione”, also known as PPO, is a heterocyclic compound. It has a molecular formula of C12H7N3O3 and a molecular weight of 241.206 .

Synthesis Analysis

Methods have been developed for the synthesis of new pyrido [2,3- d ]pyrimidine and pyrimidino [4,5- d ] [1,3]oxazine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido [2,3- d ]pyrimidin-5-one derivatives . The reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by addition of a base affords pyrimidino [4,5- d ] [1,3]oxazines .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrimido[4,5-d][1,3]oxazine ring attached to a phenyl group .

Mécanisme D'action

Target of Action

The primary targets of 7-Phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione are mutant forms of isocitrate dehydrogenase 1 and 2 (IDH1 and IDH2) . These enzymes play a crucial role in the citric acid cycle, a central component of cellular metabolism .

Mode of Action

This compound acts as a covalent inhibitor that selectively inhibits mutant IDH1 and IDH2 . The compound binds to these enzymes and prevents them from catalyzing the conversion of isocitrate to α-ketoglutarate .

Biochemical Pathways

The inhibition of mutant IDH1 and IDH2 affects the citric acid cycle . This disruption leads to a neomorphic conversion of α-ketoglutarate (αKG) to 2-hydroxyglutarate (2HG) . As a result, cancer cells harboring these mutant forms of IDH1 or IDH2 produce substantially higher concentrations of 2HG .

Result of Action

The primary result of the action of this compound is the inhibition of mutant IDH1 and IDH2 . This inhibition disrupts the citric acid cycle and leads to an increase in the production of 2HG in cancer cells . The elevated levels of 2HG could potentially interfere with various cellular processes, contributing to the pathogenesis of cancer .

Propriétés

IUPAC Name |

7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7N3O3/c16-11-8-6-13-9(7-4-2-1-3-5-7)14-10(8)15-12(17)18-11/h1-6H,(H,13,14,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWMSPJVWAYRSFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C3C(=N2)NC(=O)OC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B596953.png)

![Methyl (1R,2S,3S,5S)-3-(4-bromophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B596956.png)

![1-[3-(Benzyloxy)phenyl]-4-methanesulfonylbenzene](/img/structure/B596959.png)

![2-(7-Oxo-5,8-diazaspiro[3.4]oct-6-yl)benzoic Acid](/img/structure/B596965.png)

![3-Iodoimidazo[1,2-a]pyrazine](/img/structure/B596966.png)

![2-Chloroimidazo[1,2-B]pyridazine](/img/structure/B596971.png)